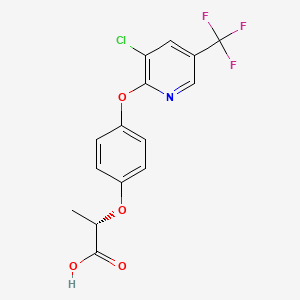
(-)-Haloxyfop
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-haloxyfop is a 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoic acid that has S configuration. It is the least-active enantiomer of the (racemic) herbicide haloxyfop. It is a conjugate acid of a (S)-haloxyfop(1-). It is an enantiomer of a haloxyfop-P.
Wissenschaftliche Forschungsanwendungen
Herbicidal Applications
1.1 Mechanism of Action
(-)-Haloxyfop functions as an inhibitor of acetyl-coenzyme A carboxylase (ACCase), an essential enzyme in the fatty acid biosynthesis pathway in plants. By disrupting this pathway, this compound effectively inhibits the growth of susceptible grass species while sparing broadleaf crops, making it a valuable tool in integrated weed management strategies .
1.2 Efficacy Against Specific Weeds
Research has demonstrated that this compound is particularly effective against Poa annua and other grass weeds. A study conducted on haloxyfop-resistant and susceptible populations of Poa annua revealed significant differences in survival rates when exposed to varying concentrations of this compound. The resistant population exhibited a much higher LD50 (962.2 g ae ha−1) compared to the susceptible population (46.4 g ae ha−1), indicating the herbicide's efficacy in managing sensitive weed populations .
Environmental Impact Studies
2.1 Aquatic Toxicity
Recent studies have highlighted the developmental toxicity of this compound on aquatic organisms, particularly zebrafish (Danio rerio). Exposure to haloxyfop-p-methyl resulted in significant developmental defects, neurotoxicity, and immunotoxicity, including spinal deformities and reduced swimming ability . These findings underscore the importance of assessing the environmental risks associated with herbicide use.
| Toxicity Type | Observations |
|---|---|
| Developmental Toxicity | Spinal deformities, decreased body length |
| Neurotoxicity | Reduced swimming speed, increased oxidative stress |
| Immunotoxicity | Reduced immune cell counts, increased apoptosis |
2.2 Soil Microbial Impact
The application of this compound has been shown to influence soil microbial communities significantly. A study on Spartina alterniflora revealed that haloxyfop treatment initially reduced bacterial diversity but later led to an increase in specific genera capable of degrading the herbicide . This indicates both immediate ecological impacts and potential for microbial adaptation over time.
Case Studies
3.1 Resistance Management
A notable case study focused on the first documented instance of haloxyfop-resistant Poa annua populations. The research involved dose-response experiments that illustrated the extent of resistance and provided insights into management strategies for resistant weed populations .
3.2 Metabolism and Residue Analysis
In poultry studies, haloxyfop residues were tracked through metabolic pathways after administration to laying hens. Results indicated that a significant portion of the administered dose was excreted or remained in gut contents, with minimal accumulation in eggs and tissues . This information is crucial for understanding the compound's behavior in food production systems.
Eigenschaften
CAS-Nummer |
95977-27-8 |
|---|---|
Molekularformel |
C15H11ClF3NO4 |
Molekulargewicht |
361.7 g/mol |
IUPAC-Name |
(2S)-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid |
InChI |
InChI=1S/C15H11ClF3NO4/c1-8(14(21)22)23-10-2-4-11(5-3-10)24-13-12(16)6-9(7-20-13)15(17,18)19/h2-8H,1H3,(H,21,22)/t8-/m0/s1 |
InChI-Schlüssel |
GOCUAJYOYBLQRH-QMMMGPOBSA-N |
SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Isomerische SMILES |
C[C@@H](C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Kanonische SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















